Icomethasone 21-Acetate
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Overview
Description
Icomethasone 21-Acetate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is chemically described as Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-chloro-11,17-dihydroxy-16-methyl-, (11β,16α)- . Despite its potential, this compound was never marketed for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icomethasone 21-Acetate involves multiple steps, starting from the basic steroid structure. The process includes chlorination, hydroxylation, and acetylation reactions. The key steps are:
Chlorination: Introduction of a chlorine atom at the 9α position.
Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions.
Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The chlorine atom at the 9α position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other steroid derivatives.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although not marketed.
Industry: Utilized in the development of new corticosteroid formulations and as a standard in quality control.
Mechanism of Action
Icomethasone 21-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Mometasone Furoate: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Widely used glucocorticoid with a broad range of applications.
Betamethasone: Known for its strong anti-inflammatory effects.
Uniqueness: Icomethasone 21-Acetate is unique due to its specific structural modifications, such as the 9α-chloro and 21-acetate groups, which contribute to its distinct pharmacological profile. Unlike other glucocorticoids, it was never marketed, making it primarily a compound of research interest .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFMNLEYHEXKU-RPRRAYFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24916-91-4 |
Source
|
Record name | Icometasone-21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICOMETASONE-21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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